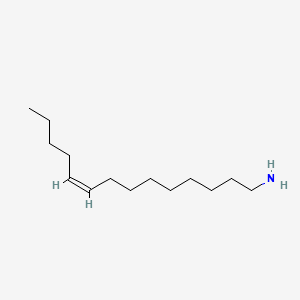
9-Tetradecen-1-amine, (9Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Tetradecen-1-amine, (9Z)- is a natural product found in Monomorium floricola with data available.
Applications De Recherche Scientifique
Pest Management
One of the most significant applications of 9-tetradecen-1-amine is its use in pest management strategies. The compound has been identified as a key component in the pheromonal communication of various insect species. For example, it has been demonstrated to function as a sex pheromone in Helicoverpa armigera, a major agricultural pest. Field studies showed that traps baited with this compound significantly increased catch rates compared to standard blends, indicating its effectiveness in attracting male moths for monitoring and control purposes .
Pheromone Synthesis
The ability of 9-tetradecen-1-amine to act as a pheromone precursor makes it valuable in the synthesis of semiochemicals. These substances are critical for developing environmentally friendly pest control methods. Researchers have explored the use of this compound in formulating pheromone traps and lures that can disrupt mating patterns in pest populations, thereby reducing crop damage without relying on synthetic pesticides.
Pharmaceutical Research
In addition to its agricultural applications, there is emerging interest in the potential pharmaceutical uses of 9-tetradecen-1-amine. Its structural properties suggest that it could serve as a scaffold for developing new therapeutic agents. Studies are ongoing to evaluate its biological activity and interactions with various biological targets, which could lead to novel treatments for diseases.
Case Studies
Propriétés
Numéro CAS |
40853-87-0 |
|---|---|
Formule moléculaire |
C14H29N |
Poids moléculaire |
211.39 g/mol |
Nom IUPAC |
(Z)-tetradec-9-en-1-amine |
InChI |
InChI=1S/C14H29N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h5-6H,2-4,7-15H2,1H3/b6-5- |
Clé InChI |
SYBPSIUVPQXFOU-WAYWQWQTSA-N |
SMILES |
CCCCC=CCCCCCCCCN |
SMILES isomérique |
CCCC/C=C\CCCCCCCCN |
SMILES canonique |
CCCCC=CCCCCCCCCN |
Key on ui other cas no. |
40853-87-0 |
Synonymes |
(Z)-9-tetradecenylamine (Z)-9-tetradecenylamine hydrochloride 9-tetradecen-1-amine 9-tetradecenylamine cis-9-tetradecenylamine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















